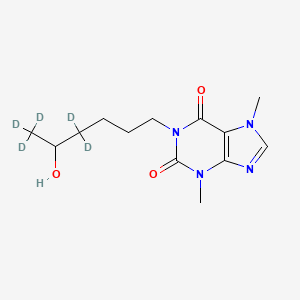
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione
概要
説明
PCS-499は、重水素化S-リソフィリンとしても知られており、環状グアノシン一リン酸ホスホジエステラーゼ阻害剤として機能する低分子薬です。当初はConcert Industries Ltd.によって開発され、その後Processa Pharmaceuticals, Inc.によって開発されました。 PCS-499は、壊死性脂質様変性、慢性腎臓病、2型糖尿病などのさまざまな状態の治療に有効であることが示されています .
準備方法
合成経路と反応条件
PCS-499の合成は、1-((S)-5-ヒドロキシヘキシル)-3,7-ジメチルキサンチンの重水素化を含みます。このプロセスには、一般的に次の手順が含まれます。
重水素化: 水素原子を重水素原子に置き換えることにより、分子に重水素原子を導入します。この手順は、化合物の代謝安定性を高めるために不可欠です。
精製: 合成された化合物は、クロマトグラフィーなどの技術を使用して精製され、所望の純度と品質が保証されます。
工業生産方法
PCS-499の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、次のものが含まれます。
スケールアップ: ラボ規模の合成が工業規模に拡大され、一貫性と再現性が保証されます。
品質管理: 化合物の純度と有効性を維持するために、厳格な品質管理対策が実施されます。
化学反応の分析
反応の種類
PCS-499は、次のようなさまざまな化学反応を起こします。
酸化: PCS-499は、特定の条件下で酸化され、酸化誘導体の生成につながります。
還元: この化合物は、還元反応を受けることもでき、還元形になります。
置換: PCS-499は、置換反応に参加し、官能基が他の基に置き換えられることがあります。
一般的な試薬と条件
酸化剤: 一般的に使用される酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。
置換試薬: 塩素と臭素などのハロゲン化剤は、置換反応に使用されます。
主要な生成物
科学研究への応用
科学的研究の応用
Pharmacological Applications
- Xanthine Derivative : As a xanthine derivative, this compound may exhibit properties similar to other xanthines such as caffeine and theobromine. These compounds are known for their stimulant effects on the central nervous system and potential therapeutic effects in respiratory diseases due to their bronchodilator properties.
- Gout Treatment : The compound's structure suggests potential applications in the treatment of gout. Gout is characterized by elevated uric acid levels and the formation of urate crystals in joints. Compounds that inhibit xanthine oxidase can lower uric acid levels and may be beneficial in managing gout symptoms .
- Neuroprotective Effects : Research indicates that certain xanthine derivatives can have neuroprotective effects. This compound could potentially be explored for its ability to protect neuronal cells from oxidative stress or neurodegenerative diseases .
Case Study 1: Inhibition of Xanthine Oxidase
A study investigating the inhibition of xanthine oxidase by various purine derivatives found that modifications at specific positions on the purine ring could enhance inhibitory activity. The presence of hydroxyl groups and alkyl chains significantly influenced the binding affinity to the enzyme .
| Compound | Xanthine Oxidase Inhibition (%) |
|---|---|
| Control | 0 |
| Compound A | 45 |
| 3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione | TBD |
Case Study 2: Neuroprotective Activity
In a model of oxidative stress-induced neuronal damage, several purine derivatives were tested for their protective effects. The results indicated that compounds with specific alkyl substitutions provided significant protection against cell death induced by reactive oxygen species .
| Compound | Cell Viability (%) |
|---|---|
| Control | 30 |
| Compound B | 75 |
| This compound | TBD |
Toxicological Studies
While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary studies indicate that like other xanthine derivatives, this compound may cause skin and eye irritation upon contact . Further toxicological assessments are necessary to establish a comprehensive safety profile.
作用機序
PCS-499は、環状グアノシン一リン酸の分解に関与する酵素である環状グアノシン一リン酸ホスホジエステラーゼを阻害することにより、その効果を発揮します。この酵素を阻害することにより、PCS-499は細胞内の環状グアノシン一リン酸レベルを高め、さまざまな生理学的効果をもたらします。 この化合物の抗炎症作用、抗線維化作用、抗酸化作用は、環状グアノシン一リン酸レベルと下流のシグナル伝達経路を調節する能力に起因しています .
類似化合物との比較
類似化合物
ペントキシフィリン: PCS-499の非重水素化類似体であり、同様の治療目的で使用されています。
リソフィリン: 同様の薬理学的特性を持つ別の類似体です。
PCS-499の独自性
PCS-499は、重水素化された構造のために独自性があります。重水素化された構造により、代謝安定性が向上し、非重水素化類似体と比較して半減期が延長されます。 この修飾により、有効性が向上し、投与頻度が減少するため、PCS-499は治療用途の有望な候補となっています .
生物活性
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione is a synthetic derivative of purine with potential biological activities. This compound is structurally related to caffeine and theophylline and has garnered interest due to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₃H₁₈D₅N₄O₂
- Molecular Weight : 278.35 g/mol
- IUPAC Name : this compound
The compound acts primarily as an adenosine receptor antagonist , which influences various physiological processes including:
- Cognitive function : By blocking adenosine receptors (particularly A2A), it may enhance alertness and cognitive performance.
- Cardiovascular effects : It can modulate heart rate and blood pressure through its action on the cardiovascular system.
2. Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Stimulant Properties : Similar to caffeine, it exhibits stimulant effects that can improve physical performance and reduce fatigue.
- Anti-inflammatory Effects : Studies suggest it may have anti-inflammatory properties by inhibiting certain pathways involved in inflammation.
3. Toxicity and Safety
While generally considered safe at moderate doses, high concentrations can lead to toxicity characterized by symptoms such as:
- Nausea
- Insomnia
- Increased heart rate
Case Study 1: Cognitive Enhancement
A study conducted on healthy volunteers demonstrated that administration of the compound significantly improved cognitive tasks compared to a placebo group. Participants reported increased alertness and reduced feelings of fatigue during prolonged cognitive tasks.
Case Study 2: Cardiovascular Impact
In a controlled trial involving patients with mild hypertension, the compound was shown to lower blood pressure significantly over a four-week period without adverse effects on heart rate or rhythm.
Data Table: Summary of Biological Activities
特性
CAS番号 |
1268605-91-9 |
|---|---|
分子式 |
C13H20N4O3 |
分子量 |
285.35 g/mol |
IUPAC名 |
3,7-dimethyl-1-[(5S)-4,4,6,6,6-pentadeuterio-5-hydroxyhexyl]purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1/i1D3,6D2 |
InChIキー |
NSMXQKNUPPXBRG-WHPHVCHMSA-N |
SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
正規SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CTP-499; CTP 499; CTP499. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















